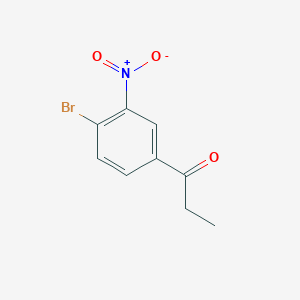

1-(4-Bromo-3-nitrophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZELZSUMAATQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391815 | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-83-7 | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-nitrophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 4 Bromo 3 Nitrophenyl Propan 1 One

Reactivity at the Carbonyl Center: Nucleophilic Additions and Condensations

The carbonyl group of 1-(4-bromo-3-nitrophenyl)propan-1-one is a key site for nucleophilic attack. This reactivity is fundamental to a variety of addition and condensation reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups. While direct studies on this specific molecule are not extensively documented in the provided results, its reactivity can be inferred from well-established principles and reactions of similar aromatic ketones, such as 4'-nitroacetophenone. scispace.com

Key reactions involving the carbonyl center include:

Henry Reaction (Nitroaldol Reaction): This reaction involves the base-catalyzed addition of a nitroalkane to the carbonyl group. For this compound, this would lead to the formation of a β-nitro alcohol, a versatile intermediate for further synthetic manipulations.

Mannich Reaction: This three-component condensation involves the reaction of the ketone with an amine and a non-enolizable aldehyde (like formaldehyde). This reaction would yield β-amino carbonyl compounds, known as Mannich bases, which are valuable in pharmaceutical and materials science.

Wittig Reaction: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form alkenes, replacing the C=O bond with a C=C double bond. This allows for the introduction of various substituted vinyl groups.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-bromo-3-nitrophenyl)propan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH4). This transformation is often highly chemoselective, leaving the nitro group intact. scispace.com

These reactions highlight the versatility of the carbonyl group as a synthetic handle for constructing more complex molecular architectures.

Transformations of the Aromatic Ring: Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with two powerful directing groups: a bromine atom and a nitro group. Their electronic effects govern the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution reactions introduce an electrophile onto the aromatic ring, typically involving the replacement of a hydrogen atom. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The substituents on the ring play a crucial role in determining the rate and position of the incoming electrophile.

Directing Effects: The propanoyl group and the nitro group are both deactivating and meta-directing groups due to their electron-withdrawing nature. libretexts.orgyoutube.com The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the bromine are already occupied (by the nitro group and the propanoyl group, respectively). The positions meta to the nitro group are occupied by the bromine and the propanoyl group. The position meta to the propanoyl group is occupied by the nitro group. This substitution pattern makes further electrophilic aromatic substitution on this ring highly challenging and generally unfavorable under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.orgnih.govyoutube.com

Activation: The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to a good leaving group, like bromine, significantly activates the ring towards SNAr. youtube.comyoutube.com In this compound, the nitro group is positioned ortho to the bromine atom. This arrangement strongly facilitates the attack of nucleophiles at the carbon bearing the bromine.

Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and lowers the activation energy for its formation. libretexts.orgyoutube.com Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols, allowing for the introduction of a wide range of functionalities in place of the bromine atom.

Specific Reactivity of the Nitro Group: Reduction and Related Conversions

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. organic-chemistry.org

A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. scispace.com

| Reagent/System | Conditions | Outcome |

| Sn/HCl | Acidic | Reduction of the nitro group to an amine. The carbonyl group is typically unaffected. scispace.com |

| H2, Pd/C | Catalytic Hydrogenation | Efficient reduction of the nitro group. Can also reduce the carbonyl group under more forcing conditions. |

| Zn/NH4Cl | Neutral | Chemoselective reduction of the nitro group. scispace.com |

| NaBH4/Pd-C | Mild | Selective reduction of the nitro group in the presence of a carbonyl. scispace.com |

| HSiCl3/tertiary amine | Metal-free | Mild reduction of the nitro group. organic-chemistry.org |

The resulting amino group can then serve as a key building block for the synthesis of heterocycles, amides, or for diazotization reactions followed by Sandmeyer or related transformations.

Utility of the Bromine Substituent in Cross-Coupling and Other Metal-Catalyzed Transformations

The carbon-bromine bond on the aromatic ring of this compound serves as an excellent handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org

Palladium-Catalyzed Reactions

Palladium catalysts are widely used to mediate a variety of cross-coupling reactions involving aryl halides. nobelprize.orgacs.orgdigitellinc.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups. nobelprize.orgacs.org

Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. It is a valuable method for the construction of complex olefinic structures. nobelprize.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This provides an alternative to classical methods and often proceeds under milder conditions with a broader substrate scope.

Negishi Coupling: This involves the reaction with an organozinc reagent. nobelprize.org

Copper-Mediated Reactions

Copper-based catalysts also play a significant role in cross-coupling chemistry, often providing complementary reactivity to palladium systems. nih.gov

Ullmann Condensation: This classical reaction uses copper or a copper catalyst to couple aryl halides with alcohols, amines, or thiols to form ethers, amines, and thioethers, respectively. While requiring higher temperatures than some palladium-catalyzed reactions, it remains a useful transformation.

Copper-Catalyzed "Click" Reactions: The bromine can potentially be converted to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. nih.gov

Mechanistic Pathways of Key Reactions

The mechanisms of these metal-catalyzed reactions are well-studied and typically involve a catalytic cycle.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The generally accepted mechanism involves three key steps: nobelprize.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (R-Br) to form a Pd(II) intermediate (R-Pd-Br).

Transmetalation: The organoboron reagent (R'-BY2) reacts with the Pd(II) intermediate in the presence of a base. The organic group R' is transferred from boron to palladium, displacing the bromide and forming a new Pd(II) species (R-Pd-R').

Reductive Elimination: The two organic groups (R and R') are eliminated from the palladium center, forming the new C-C bond (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr): As described in section 3.2, this reaction proceeds through a two-step addition-elimination pathway. nih.gov

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral intermediate called a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro group.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The diverse reactivity of this compound at its various functional sites makes it a valuable intermediate for the synthesis of a wide array of more complex molecules for applications in medicinal chemistry, materials science, and agrochemistry.

Photochemical and Electrochemical Reactivity

Photochemical Reactivity

The photochemistry of aromatic ketones is a widely studied field. Upon absorption of ultraviolet light, the carbonyl group is typically excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are largely dependent on the nature of the substituents on the aromatic ring and the reaction environment.

For this compound, two primary photochemical pathways are anticipated: reactions initiated by the excited ketone and those involving the nitro group. The presence of the bromo substituent also introduces the possibility of carbon-bromine (C-Br) bond cleavage.

Irradiation of α-bromo ketones has been shown to result in the cleavage of the C-Br bond. researchgate.net Similarly, benzophenone-sensitized reactions can lead to chain breakage in DNA, highlighting the reactivity of excited ketones. nih.gov In the case of this compound, the propanone side chain does not have an α-bromo substituent, making direct C-Br cleavage from this position less likely. However, photoinduced cleavage of the C-Br bond on the aromatic ring is a plausible pathway, potentially leading to radical intermediates.

The nitro group is known to influence the photostability of aromatic compounds. The position of the nitro group can affect the stability of the photoexcited state. researchgate.net In many cases, the nitro group can be reduced photochemically to a nitroso, azoxy, or amino group, depending on the reaction conditions and the availability of hydrogen donors.

Expected Photochemical Reactions of this compound

| Reaction Type | Description | Potential Products |

| Norrish Type I Cleavage | Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl group. | 4-Bromo-3-nitrobenzoyl radical and propyl radical. |

| Norrish Type II Reaction | Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon of the propyl chain, followed by cleavage. | 4-Bromo-3-nitroacetophenone and propene. |

| Photoreduction of Nitro Group | Reduction of the nitro group in the presence of a hydrogen donor. | 1-(4-Bromo-3-nitrosophenyl)propan-1-one, 1-(4-Bromo-3-aminophenyl)propan-1-one. |

| C-Br Bond Homolysis | Cleavage of the carbon-bromine bond on the aromatic ring. | 3-Nitrophenylpropan-1-one radical and bromine radical. |

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group and the cleavage of the C-Br bond. The nitro group is highly electrophilic and readily undergoes electrochemical reduction.

Studies on nitroaromatic compounds have shown that their reduction mechanism is significantly affected by the medium. scielo.br The electrochemical reduction of nitrobenzene, for instance, can proceed through the formation of a nitro anion radical. scielo.br The position of the nitro group on the aromatic ring has a direct effect on the electron transfer rate and the reduction potential. researchgate.net

The electrochemical reduction of aromatic bromides has also been extensively studied. The process often involves a dissociative electron transfer mechanism, where the initial electron transfer leads to the cleavage of the C-Br bond and the formation of an aryl radical. uantwerpen.beresearchgate.net This radical can then be further reduced or can abstract a hydrogen atom from the solvent. The catalytic activity for this reduction is highly dependent on the cathode material used. uantwerpen.beresearchgate.net For instance, silver has been shown to be a highly effective catalyst for the reduction of aromatic halides. researchgate.net The reduction potential of bromobenzene (B47551) has been reported to be outside the electrochemical window for certain electrodes like gold and platinum in acetonitrile. uantwerpen.be

Cyclic voltammetry studies of 4-bromonitrobenzene have revealed two reduction potentials, corresponding to partial and complete reduction with dissociation of the C-Br bond. rsc.org

Expected Electrochemical Reduction Pathways for this compound

| Potential Range | Reaction | Description |

| First Reduction | One-electron reduction of the nitro group | Formation of a nitro anion radical. |

| Second Reduction | Further reduction of the nitro group and/or cleavage of the C-Br bond | Depending on the electrode potential and material, this could lead to the formation of the corresponding amine or the debrominated product. |

| Ketone Reduction | Reduction of the carbonyl group | This typically occurs at more negative potentials than the reduction of the nitro group or the C-Br bond. |

Advanced Structural Elucidation and Solid State Characteristics

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure and bonding of chemical compounds. For 1-(4-bromo-3-nitrophenyl)propan-1-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of its atomic arrangement and connectivity.

High-resolution NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show a complex splitting pattern due to the disubstitution on the phenyl ring. The proton ortho to the nitro group is expected to be the most deshielded. The ethyl group protons would appear as a triplet and a quartet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon is typically observed in the downfield region of the spectrum. The aromatic carbons would show distinct signals influenced by the electron-withdrawing effects of the bromo and nitro substituents. The aliphatic carbons of the propanone chain would be found in the upfield region.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | - |

| -CH₂- | 2.9 - 3.2 | q | ~7-8 |

| -CH₃ | 1.0 - 1.3 | t | ~7-8 |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=O | 195 - 205 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-NO₂ | 145 - 155 |

| Other Aromatic C | 120 - 140 |

| -CH₂- | 30 - 40 |

| -CH₃ | 8 - 15 |

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The IR spectrum of the related compound 4'-bromo-3'-nitroacetophenone shows characteristic peaks that can be extrapolated to this compound. nist.gov The strong absorption band for the carbonyl group (C=O) stretch is expected around 1680-1700 cm⁻¹. The nitro group (NO₂) would exhibit two distinct stretching vibrations: an asymmetric stretch typically in the range of 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propanone moiety would be seen just below 3000 cm⁻¹.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=O (Ketone) | 1680 - 1700 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| NO₂ (Asymmetric) | 1520 - 1560 | Stretch |

| NO₂ (Symmetric) | 1345 - 1385 | Stretch |

| C-N | 800 - 900 | Stretch |

| C-Br | 500 - 600 | Stretch |

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that often leaves the molecular ion intact, while high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). HRMS would allow for the precise determination of the mass of the molecular ion, confirming the elemental composition of C₉H₈BrNO₃. nist.gov Fragmentation patterns would likely involve the loss of the ethyl group, the nitro group, and the bromine atom.

Single-Crystal X-ray Diffraction Analysis

The molecular structure of this compound consists of a planar phenyl ring, to which the bromo, nitro, and propanone groups are attached. The propanone side chain will have some degree of conformational flexibility. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is a key conformational parameter. In related structures, this angle can vary, influencing the degree of electronic communication between the aromatic ring and the keto group. The bond lengths and angles within the phenyl ring will be distorted from ideal hexagonal geometry due to the electronic effects of the substituents. The C-Br and C-N bonds will have characteristic lengths, and the bond angles around the carbonyl carbon will be close to the ideal 120° for sp² hybridization.

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are expected to play a significant role in the supramolecular assembly. researchgate.netbath.ac.uk

Analysis of Intermolecular Interactions

The crystalline architecture of this compound is stabilized by a sophisticated interplay of weak intermolecular forces. These interactions, while individually modest in strength, collectively dictate the three-dimensional arrangement of the molecules in the solid state. Detailed crystallographic analysis would be required to precisely determine the geometry and significance of these contacts.

Hypothetically, the following interactions are likely to be present and of significance in the crystal structure:

C-H···O Interactions: The presence of a carbonyl group (C=O) and multiple aromatic and aliphatic C-H bonds suggests the high probability of C-H···O hydrogen bonds. The hydrogen atoms of the phenyl ring and the propanone moiety can act as donors to the oxygen atom of the carbonyl group of an adjacent molecule, leading to the formation of chains or more complex networks.

Br···O Interactions: Halogen bonds, specifically Br···O interactions, are another plausible and significant contributor to the supramolecular assembly. The electrophilic region on the bromine atom (σ-hole) can interact favorably with the nucleophilic oxygen atom of the nitro or carbonyl group of a neighboring molecule. The directionality and strength of these interactions would be a key feature of the crystal packing.

π-π Stacking: The aromatic phenyl ring in the molecule allows for the possibility of π-π stacking interactions. Depending on the relative orientation of the rings in adjacent molecules (e.g., parallel-displaced or T-shaped), these interactions can play a crucial role in the vertical stacking of the molecules within the crystal. The electron-withdrawing nature of the nitro and bromo substituents would influence the quadrupole moment of the aromatic ring and thus the geometry of these stacking interactions.

A comprehensive analysis of these interactions would necessitate the generation of a detailed crystallographic information file (CIF), from which interaction distances and angles could be calculated and visualized. Such data would be presented in a tabular format to provide a quantitative understanding of the supramolecular architecture.

Polymorphism and Solid-State Transformations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for any new chemical entity. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

To date, no comprehensive studies on the polymorphism of this compound have been reported in the public domain. The potential for polymorphism in this compound is significant, given the conformational flexibility of the propanone side chain and the possibility of different arrangements of the intermolecular interactions described above.

A systematic polymorph screen would be required to identify and characterize different crystalline forms. This would typically involve recrystallization of the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). Each identified form would then be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm its unique identity and to study its thermal stability and potential for solid-state transformations.

The table below outlines the hypothetical data that would be collected in such a study.

| Polymorph | Crystal System | Space Group | Melting Point (°C) | Key Diagnostic XRPD Peaks (2θ) |

| Form I | Monoclinic | P2₁/c | Data not available | Data not available |

| Form II | Orthorhombic | Pbca | Data not available | Data not available |

Further research into the solid-state landscape of this compound is essential to fully understand its material properties and to ensure the selection of a stable and well-characterized form for any future applications.

Computational and Theoretical Chemistry of 1 4 Bromo 3 Nitrophenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, offering a balance between accuracy and computational cost.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 1-(4-Bromo-3-nitrophenyl)propan-1-one would reveal critical information about its stability and reactivity. This involves calculating the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

While no specific data exists for the title compound, studies on other nitroaromatic compounds have shown that the presence of a nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The bromine atom, being an electron-withdrawing group, would also influence the electron distribution across the phenyl ring. Natural Bond Orbital (NBO) analysis would further quantify the charge distribution on each atom, providing insights into bond polarities and potential sites for chemical reactions.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the nitro and carbonyl groups, highlighting them as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl ring and the propanone moiety.

Reaction Pathway and Transition State Analysis

Computational methods can be employed to model chemical reactions, mapping out the energy profile of a reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate.

For this compound, one could theoretically study various reactions, such as its reduction, to understand the mechanism and energetic barriers involved. For instance, the reduction of the nitro group is a common reaction for nitroaromatic compounds, and computational analysis could reveal the step-by-step mechanism and the intermediates formed.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule by simulating the movement of its atoms over time. This is particularly important for flexible molecules like this compound, which has rotational freedom around the single bonds connecting the propanone group to the phenyl ring.

An MD simulation would reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be invaluable in interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations of vibrational frequencies would correspond to the peaks in an experimental IR spectrum. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms could be compared with experimental NMR data to assign the signals to specific atoms in the molecule.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds.

Applications in Chemical Synthesis and Materials Science

Role as Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 1-(4-Bromo-3-nitrophenyl)propan-1-one in organic chemistry is as an intermediate for the synthesis of more elaborate organic molecules. The presence of the bromo and nitro substituents on the aromatic ring, along with the propanone side chain, provides several avenues for chemical modification.

The synthesis of such a molecule would typically involve a multi-step process. For instance, the synthesis of a related compound, 1-(3-nitrophenyl)propan-1-one, can be achieved through the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride, followed by a nitration step using a mixture of nitric and sulfuric acids. To arrive at the title compound, a bromination step would also be necessary. The order of these reactions—acylation, nitration, and bromination—is crucial in determining the final positions of the substituents on the benzene ring due to their directing effects.

The ketone functional group in the propanone side chain can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to extend the carbon chain. The nitro group can be reduced to an amino group, which is a key step in the synthesis of many pharmaceuticals and other functional molecules. The bromine atom can be substituted or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. These transformations allow for the incorporation of the this compound core into larger and more complex molecular frameworks.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented, its structural motifs are found in various classes of compounds. The general synthetic utility of related bromo-nitroaromatic compounds suggests its potential as a precursor for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

| Potential Synthetic Transformations | Reagent/Condition | Resulting Functional Group |

| Reduction of Nitro Group | H₂, Pd/C or Sn/HCl | Amino Group (-NH₂) |

| Reduction of Ketone | NaBH₄ | Secondary Alcohol (-CH(OH)-) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl system |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substitution of Bromine |

Development of Novel Dyes and Pigments

The chromophoric nature of the nitroaromatic system in this compound suggests its potential as a precursor in the development of novel dyes and pigments. The nitro group, being a strong electron-withdrawing group, in conjugation with the benzene ring, can form the basis of a chromophore.

Further chemical modifications of this starting material could lead to the synthesis of azo dyes. This would typically involve the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable coupling component. The resulting azo compounds often exhibit strong colors. The presence of the bromine atom could also be exploited to tune the electronic properties and, consequently, the color of the resulting dye. Additionally, the bromine atom could serve as a site for attaching the dye molecule to a substrate.

However, there is a lack of specific research in publicly accessible literature detailing the synthesis and characterization of dyes and pigments directly derived from this compound. The potential in this area remains largely theoretical and subject to future research and development.

Precursor in Organic Electronics and Functional Materials (e.g., liquid crystals, polymers)

The electronic properties of this compound, arising from the electron-withdrawing nitro group and the polarizable bromine atom, make it an interesting candidate as a precursor for organic electronic materials. These substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules derived from it.

In the field of organic electronics, molecules with tailored electronic properties are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 4-bromo-3-nitrophenyl moiety could be incorporated into larger conjugated systems, such as polymers or dendrimers, to modulate their electronic and photophysical properties. The bromine atom is particularly useful as it provides a reactive handle for polymerization reactions, for example, through Suzuki or Stille coupling.

The rigid aromatic core and the potential for introducing long alkyl chains (via modification of the propanone side chain) could also allow for the design of liquid crystalline materials. The specific arrangement of polar groups could lead to the formation of various mesophases.

Despite this potential, there is no significant body of research that explicitly details the use of this compound as a direct precursor in the synthesis of functional organic electronic or liquid crystalline materials. This remains an area for potential future exploration.

Design of Catalysts and Ligands

The design of catalysts and ligands often relies on the use of molecules with specific steric and electronic properties. The structure of this compound offers features that could be beneficial in this context.

Modification of the propanone side chain, for instance, through the introduction of coordinating groups like phosphines or amines, could lead to the formation of novel ligands for transition metal catalysis. The electronic nature of the aromatic ring, influenced by the bromo and nitro substituents, could in turn affect the catalytic activity of the resulting metal complex.

The bromine atom itself could be a site for the introduction of catalytically active centers. However, the development of catalysts and ligands based on this compound is not a well-documented area of research. The potential for this compound in catalysis is therefore speculative and would require dedicated synthetic and catalytic studies to be realized.

Future Research Directions and Perspectives

Innovations in Green Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds such as 1-(4-bromo-3-nitrophenyl)propan-1-one traditionally involves multi-step processes that can generate significant chemical waste. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes.

Key areas of innovation include:

Catalyst-Free and Solvent-Free Reactions: Moving away from hazardous solvents and heavy metal catalysts is a primary goal of green chemistry. biotech-asia.org Research into solid-state reactions or the use of deep eutectic solvents could provide viable alternatives. Methodologies like the iodine-mediated domino protocol for synthesizing benzamides from ethylarenes showcase the potential for simpler, more direct routes. google.com

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process, or "one-pot" synthesis, significantly reduces waste and improves efficiency. google.com A patented method for synthesizing propiophenone (B1677668) compounds by reacting propylbenzene (B89791) with an organic acid, iodine, and tert-butyl hydroperoxide in a single step exemplifies this approach. google.com Adapting such a strategy for the direct, regioselective nitration and bromination of a propiophenone precursor would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to hazardous reactions like nitration can minimize the risks associated with handling bulk quantities of nitrating agents and control exothermic events.

Alternative Energy Sources: The use of microwave irradiation or sonochemistry can accelerate reaction rates and often leads to cleaner reactions with higher yields, reducing the need for harsh reaction conditions and prolonged heating.

| Synthetic Strategy | Traditional Approach | Green Innovation | Potential Benefits |

| Catalysis | Use of strong acids (e.g., H₂SO₄) and metal catalysts. | Enzyme-catalyzed reactions, organocatalysis, or catalyst-free methods. | Reduced metal contamination, milder conditions, higher selectivity. |

| Solvents | Use of volatile organic compounds (VOCs). | Water, supercritical fluids (e.g., scCO₂), or ionic liquids. | Reduced environmental pollution and health hazards. biotech-asia.org |

| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions. google.com | Increased efficiency, reduced waste, lower costs. |

| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave, ultrasound, or photochemical activation. numberanalytics.com | Faster reactions, lower energy consumption, unique reactivity. |

Exploration of Underexplored Reactivity Pathways

The unique combination of functional groups in this compound offers a playground for exploring novel chemical transformations that go beyond standard reactions.

Photochemical Reactions: The presence of a nitroaromatic system suggests potential for interesting photochemical transformations. For instance, photoirradiation of α-(2-nitrophenyl)ketones is known to induce an oxygen transfer from the nitro group to the benzylic position, leading to cyclic hydroxamates. rsc.org Investigating analogous photorearrangements for the 3-nitro isomer could unveil novel heterocyclic scaffolds.

Reductive Cyclizations: The nitro group is a versatile precursor for various nitrogen-containing functionalities. Catalytic reductive amination of the ketone using the nitro group as an internal amine source after reduction could lead to complex heterocyclic structures in a single cascade reaction. frontiersin.org This approach avoids the separate synthesis and handling of the corresponding amine. The mechanism of nitro group reduction is complex, involving intermediates like nitroso and hydroxylamine (B1172632) derivatives, which could be trapped to form different products. frontiersin.org

Cross-Coupling and C-H Functionalization: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. Furthermore, modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Exploring regioselective C-H activation at other positions on the aromatic ring could provide access to derivatives that are difficult to synthesize through traditional methods.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. While the bromo substituent is not in an ortho or para position to the nitro group, its influence on the reactivity of the ring towards strong nucleophiles could be an area of interesting study, potentially leading to substitution at unexpected positions. The stability of the carbocation intermediate is a key factor in such reactions. libretexts.orglibretexts.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Retrosynthesis Prediction: AI-powered retrosynthesis tools can deconstruct a complex target molecule like this compound into simpler, commercially available starting materials. grace.com These platforms can suggest both conventional and novel disconnection strategies, potentially uncovering more efficient or cost-effective synthetic pathways that a human chemist might overlook. chemcopilot.comgrace.com

Reaction Outcome and Yield Prediction: Machine learning models, particularly graph transformer neural networks, can be trained on reaction data to predict the products, yields, and even regioselectivity of chemical reactions. digitellinc.com For a molecule with multiple reactive sites, such tools could predict the most likely outcome of a given reaction, saving significant time and resources in the lab. researchgate.net This is particularly valuable for complex transformations like late-stage C-H activation. digitellinc.com

De Novo Drug Design: By learning from databases of known bioactive molecules, generative AI models can propose novel molecular structures with desired properties. If this compound were identified as a hit in a biological screen, these models could generate derivatives with potentially improved activity or better pharmacokinetic profiles.

Transfer Learning: A significant challenge in applying ML to chemistry is the often limited availability of data for specific reaction types. nih.gov Transfer learning, where a model is pre-trained on a large, general dataset of chemical reactions before being fine-tuned on a smaller, more specific dataset, can overcome this limitation and improve prediction accuracy. nih.gov

| AI/ML Application | Description | Impact on Research of this compound |

| Retrosynthesis | Algorithms propose synthetic routes by working backward from the target molecule. engineering.org.cngrace.com | Identifies novel and more efficient pathways to synthesize the compound and its derivatives. chemcopilot.com |

| Forward Synthesis Prediction | Predicts the products and yields of a reaction given the reactants and conditions. | Optimizes reaction conditions for higher yields and selectivity; predicts potential side products. |

| Property Prediction | Models predict physicochemical properties, bioactivity, or toxicity. | Prioritizes the synthesis of derivatives with desired characteristics, reducing wasted effort. |

| Catalyst & Reagent Selection | AI can suggest optimal catalysts or reagents for a specific transformation. | Accelerates the discovery of new, more effective ways to perform key reaction steps. |

Advanced Characterization Beyond Current Capabilities

While standard analytical techniques like NMR, IR, and mass spectrometry are essential, future research will benefit from more advanced characterization methods to gain deeper insights into the structure, properties, and behavior of this compound and its derivatives.

Multidimensional Chromatography: For analyzing complex reaction mixtures or identifying trace impurities, two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power than conventional GC. chromatographyonline.comresearchgate.net This technique is particularly powerful for separating structurally similar isomers of halogenated organic compounds. chromatographyonline.com

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) can separate ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This provides an additional dimension of separation and can yield the collision cross-section (CCS), a valuable physicochemical parameter that can be predicted computationally and used for structural confirmation. uni.lu

In-situ Spectroscopic Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR (FTIR) or Raman spectroscopy, allows for real-time monitoring of chemical reactions. biotech-asia.org This provides detailed kinetic data and can help to identify transient intermediates, leading to a better understanding of reaction mechanisms.

Chiroptical Spectroscopy: If chiral derivatives of this compound are synthesized, advanced chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) will be crucial for determining their absolute configuration, which is often essential for understanding biological activity.

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

| Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | CHCl₃ | 0–5 | 78 | |

| Direct Bromination | DCM | 25 | 65 | |

| Catalytic (AlCl₃) | Toluene | 50 | 82 |

Advanced: How can crystallographic data resolve structural ambiguities in nitro- and bromo-substituted propanones?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, critical for distinguishing between nitro-group orientations (e.g., rotational isomers). For example:

- Torsion angles : The nitro group’s dihedral angle with the aromatic ring confirms coplanarity, affecting conjugation .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···O contacts) influencing crystal packing .

Q. Key Data from Crystallographic Studies

| Parameter | Value (Å/°) | Compound Analogue | Reference |

|---|---|---|---|

| C-Br bond length | 1.897 | 1-(4-Bromophenyl)propan-1-one | |

| NO₂ dihedral angle | 5.2° | 1-(3-Nitrophenyl)propan-1-one |

Basic: Which spectroscopic techniques are critical for characterizing substituent effects in bromo-nitro propanones?

Answer:

- NMR : ¹H/¹³C NMR identifies electronic effects:

- Deshielding of aromatic protons near NO₂ (δ 8.2–8.5 ppm) .

- ¹³C signals for carbonyl (C=O) at ~200 ppm, sensitive to para-substituents .

- IR : Strong C=O stretch (~1680 cm⁻¹); NO₂ asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (M⁺) with isotopic patterns confirm Br presence .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Answer:

Q. Table 2: Calculated Reactivity Parameters

| Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| ΔG‡ (SNAr) | 22.3 | DFT/B3LYP | |

| Mulliken Charge (C=O) | -0.45 | DFT/M06-2X |

Basic: How to address contradictory NMR and mass spectrometry data during characterization?

Answer:

- NMR Contradictions :

- Impurity detection : Use 2D NMR (HSQC, HMBC) to assign signals correctly .

- Dynamic effects : Variable-temperature NMR identifies tautomerism or rotamers .

- MS Contradictions :

- Isotopic patterns : Confirm Br presence (M⁺ and M+2 peaks in 1:1 ratio) .

- Fragmentation pathways : Compare with simulated spectra (e.g., m/z 183 for Br loss) .

Advanced: What strategies enhance solid-state behavior studies via X-ray diffraction?

Answer:

Q. Case Study :

- A 1.0 Å resolution structure of this compound revealed Br···O interactions (3.12 Å), stabilizing the lattice .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Gloves, goggles, and fume hood use mandatory due to irritant properties .

- Storage : Inert atmosphere (N₂), away from reducing agents (risk of exothermic decomposition) .

- Spill management : Neutralize with sodium bicarbonate; avoid water (reacts with nitro groups) .

Advanced: How to design experiments for heterocyclic synthesis using this compound as a precursor?

Answer:

- Cyclization reactions : React with hydrazines to form pyrazolines (e.g., 5-membered rings) .

- Catalytic cross-coupling : Suzuki-Miyaura with aryl boronic acids for biaryl systems .

- Kinetic studies : Monitor intermediates via in-situ IR to optimize reaction time .

Example Pathway :

this compound → Pyrazoline derivative (via hydrazine hydrate, 80°C, 12 h) → Crystallize from ethanol (yield: 75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.